REACTION_CXSMILES
|
C=O.[CH3:3][O:4][C:5]1[CH:6]=[C:7]([CH:11]=[CH:12][CH:13]=1)[C:8]([OH:10])=[O:9].Cl.[CH2:15](NCC)C>>[CH3:3][O:4][C:5]1[CH:6]=[C:7]2[C:11]([CH2:15][O:9][C:8]2=[O:10])=[CH:12][CH:13]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C(=O)O)C=CC1
|
Name
|
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
120 mL
|
Type
|
reactant
|
Smiles
|
C(C)NCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
under stirring, with 10% HCl for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
The cooling of the mixture
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
|
Details
|
was washed with water
|
Type
|
EXTRACTION
|
Details
|
The new precipitate was extracted twice with CH2Cl2
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISSOLUTION
|
Details
|
both were dissolved in CH2Cl2
|
Type
|
EXTRACTION
|
Details
|
After 24 hours it was extracted with 10% HCl
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
the phases were separated with CH2Cl2
|
Type
|
WASH
|
Details
|
The organic phase was washed with 10% NaOH
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in CH2Cl2
|
Type
|
ADDITION
|
Details
|
treated
|
Type
|
WASH
|
Details
|
The organic phase was washed with water, anhydrified
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in CH2Cl2
|
Type
|
ADDITION
|
Details
|
treated with 10% NaOH
|
Type
|
STIRRING
|
Details
|
under stirring for 30 minutes
|
Duration
|
30 min
|
Type
|
WASH
|
Details
|
The organic phase was washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give a solid which
|
Type
|
CUSTOM
|
Details
|
was crystallised from aqueous CH3OH
|
Type
|
CUSTOM
|
Details
|
The filtrate was dried at 50° C. on P2O5
|
Type
|
CUSTOM
|
Details
|
crystallised again from aqueous CH3OH
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C2COC(C2=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 35.28 g | |
YIELD: PERCENTYIELD | 32% | |
YIELD: CALCULATEDPERCENTYIELD | 32.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |